![molecular formula C22H26ClN7O3S B564371 Dasatinib-d8 N-Oxide CAS No. 1189988-36-0](/img/structure/B564371.png)
Dasatinib-d8 N-Oxide
Overview
Description
Dasatinib-d8 N-Oxide is the deuterium labeled Dasatinib N-oxide . Dasatinib N-oxide is a minor metabolite of Dasatinib . Dasatinib is a potent and orally active dual Src/Bcr-Abl inhibitor .
Synthesis Analysis
Dasatinib is metabolized in humans, primarily by CYP3A4, and flavin-containing monooxygenase 3 (FMO-3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes are also involved in the formation of dasatinib metabolites .Molecular Structure Analysis
The molecular formula of Dasatinib-d8 N-Oxide is C22H18D8ClN7O3S . Its molecular weight is 512.05 .Chemical Reactions Analysis
Dasatinib shows a very low pH-dependent solubility in aqueous solutions and higher solubility in organic solvents . The Piperazine ring presented in Dasatinib is susceptible to oxidation and forms an N-oxide impurity . The impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction .Physical And Chemical Properties Analysis
The molecular weight of Dasatinib-d8 N-Oxide is 512.1 g/mol . It has a computed XLogP3-AA of 3.6 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 7 . Its exact mass is 511.2008506 g/mol .Scientific Research Applications
Biosensing and Drug Detection
- Research has explored the development of an amplified biosensor for detecting dasatinib in aqueous solutions, utilizing gold nanoparticles and reduced graphene oxide. This biosensor shows potential for accurate analysis of dasatinib in various samples, including tablets and urine, indicating its utility in drug monitoring and environmental testing (Tahernejad-Javazmi, Shabani‐Nooshabadi, & Karimi-Maleh, 2018).
Understanding Drug Metabolism
- Investigations into the metabolism and disposition of dasatinib in humans have revealed numerous metabolites, including hydroxylated metabolites and N-oxide derivatives. These studies are crucial for understanding the drug's pharmacokinetics and guiding its safe and effective use in clinical settings (Christopher et al., 2008).
Investigating Drug Impurities
- A study focused on the investigational analysis of dasatinib N-oxide impurity in different diluents. This research is significant in ensuring the quality and efficacy of dasatinib, particularly in its pharmaceutical formulations (Ketha & Kolli, 2022).
Drug Quantification in Biological Studies
- Research involving mass spectrometry imaging used dasatinib, including its deuterated form, as a standard for quantifying the drug in tissue samples. This method is important for drug metabolism and pharmacokinetics studies, particularly in the context of cancer research (Schulz et al., 2013).
Pharmacological Studies
- Dasatinib has been studied for its potential as a pharmacologic on/off switch for CAR T cells in cancer immunotherapy. Understanding the molecular mechanisms of dasatinib in modulating immune cells opens new avenues for targeted cancer therapies (Mestermann et al., 2019).
Mechanism of Action
Target of Action
Dasatinib-d8 N-Oxide is a deuterium-labeled derivative of Dasatinib . Dasatinib is a potent and orally active dual inhibitor of Src and Bcr-Abl tyrosine kinases . These kinases are primary targets of Dasatinib and play crucial roles in cell growth and proliferation .
Mode of Action
Dasatinib inhibits the tyrosine kinase activity of BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ . In patients with chronic myeloid leukemia (CML), the tyrosine kinase activity of BCR-ABL is deregulated, leading to uncontrolled cell growth and proliferation . Dasatinib binds to these kinases and inhibits their activity, thereby blocking the signal transduction pathways that lead to cell proliferation .
Biochemical Pathways
The inhibition of these kinases by Dasatinib disrupts several biochemical pathways involved in cell growth and proliferation . This disruption leads to the downstream effects of cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Only 20% of the oral dose is recovered unchanged in feces and urine . Dasatinib absorption is decreased by ph-modifying agents and is also subject to drug interactions with cyp3a4 inducers or inhibitors .
Result of Action
The inhibition of the tyrosine kinases by Dasatinib results in the disruption of cell growth and proliferation, leading to cell cycle arrest and apoptosis . This results in the inhibition of the growth of cancer cells, making Dasatinib an effective treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) .
Action Environment
The action of Dasatinib can be influenced by environmental factors. For instance, the Piperazine ring present in Dasatinib is susceptible to oxidation, leading to the formation of Dasatinib N-Oxide . This oxidation is induced by the micro oxidic properties of the solvent used as a diluent . Therefore, the choice of diluent can influence the stability and efficacy of Dasatinib .
Safety and Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Dasatinib-d8 N-Oxide . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
A comprehensive investigative study was conducted to optimize the diluent by limiting N-Oxide generation . Therapeutic drug monitoring (TDM) is gradually becoming a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs . With the help of TDM, these patients who maintain response while have minimum adverse events may achieve long-term survival .
properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNEEZCTQCRAW-COMRDEPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C([N+](C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])(CCO)[O-])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675657 | |
Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189988-36-0 | |
Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.